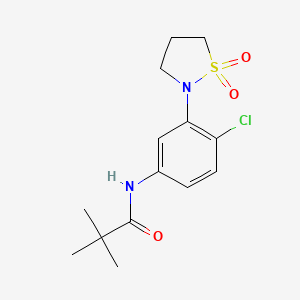

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-14(2,3)13(18)16-10-5-6-11(15)12(9-10)17-7-4-8-21(17,19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYIIXPVCFTPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s closest structural analogs are pyridine-based derivatives from , which share the pivalamide group and halogen substituents but differ in core aromatic systems and additional functional groups. A comparative analysis is summarized below:

| Compound Name | Core Structure | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide | Benzene | C₁₄H₁₈ClN₂O₃S | ~354.82* | Cl, isothiazolidine dioxide, pivalamide |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Pyridine | C₁₁H₁₂ClIN₂O₂ | 366.58 | Cl, I, formyl, pivalamide |

| 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid | Pyridine | C₁₁H₁₂ClIN₂O₃ | 382.58 | Cl, I, carboxylic acid, pivalamide |

| N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide | Pyridine | C₁₃H₁₈ClIN₂O₃ | 412.65 | Cl, I, dimethoxymethyl, pivalamide |

*Estimated based on structural components.

Key Observations:

- Core Aromatic System: The target compound features a benzene ring, whereas analogs use pyridine.

- Halogen Substituents : All compounds include chlorine, but pyridine analogs also incorporate iodine. Iodine increases molecular weight and lipophilicity, which may affect pharmacokinetics .

- Functional Groups : The target’s isothiazolidine dioxide group (a sulfone) contrasts with the formyl, carboxylic acid, and dimethoxymethyl groups in analogs. Sulfones enhance solubility and metabolic stability, while carboxylic acids may confer acidity and hydrogen-bonding capacity .

Physicochemical Implications

- Solubility : The sulfone group in the target compound likely improves aqueous solubility compared to iodine-containing pyridine analogs, which are more lipophilic.

- Reactivity : The formyl group in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide makes it reactive toward nucleophiles, whereas the target’s sulfone group is less reactive but may participate in dipole interactions .

- Synthetic Accessibility : Introducing iodine (pyridine analogs) typically requires electrophilic substitution under controlled conditions, while the isothiazolidine dioxide group in the target compound may necessitate cyclization or oxidation steps, as seen in similar sulfone syntheses .

Computational and Methodological Considerations

For example, the B3LYP functional accurately models infrared spectra and could be used to compare the target’s electronic structure with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.